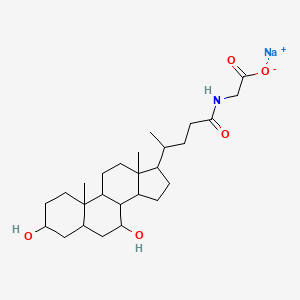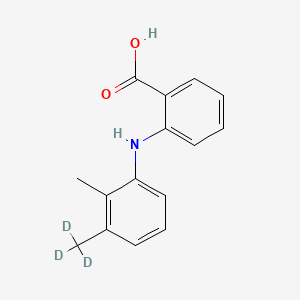
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol is a fluorinated organosilicon compound. It is characterized by the presence of a silanetriol group bonded to a highly fluorinated octyl chain. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol typically involves the reaction of a fluorinated alkylsilane precursor with water or a suitable hydrolyzing agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrolysis of fluorinated alkylsilanes under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form silanols and other silicon-containing products.
Condensation: It can participate in condensation reactions to form siloxane bonds, leading to the formation of polymers and networks.
Substitution: The fluorinated alkyl chain can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and acids for hydrolysis and condensation reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various silicon-containing polymers. These products retain the unique properties of the fluorinated alkyl chain, such as hydrophobicity and chemical resistance.
Applications De Recherche Scientifique
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of fluorinated siloxanes and polymers, which are valuable in coatings, adhesives, and sealants.
Biology: The compound’s hydrophobic properties make it useful in the development of biomaterials and surface coatings for medical devices.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical implants due to its biocompatibility and chemical stability.
Industry: The compound is used in the production of high-performance materials, such as water-repellent coatings, lubricants, and protective films.
Mécanisme D'action
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol involves its ability to form strong bonds with various substrates through its silanetriol group. The fluorinated alkyl chain imparts hydrophobicity and chemical resistance, making the compound effective in creating durable and protective coatings. The molecular targets and pathways involved include the formation of siloxane bonds and interactions with hydrophobic surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)methacrylate: A fluorinated methacrylate used in polymer synthesis.
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol): A fluorinated thiol used in surface modification and as a starting material for other fluorinated compounds.
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: A fluorinated silane used in surface treatments and coatings.
Uniqueness
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol is unique due to its combination of a highly fluorinated alkyl chain and a silanetriol group. This combination provides exceptional hydrophobicity, chemical resistance, and the ability to form strong bonds with various substrates, making it highly valuable in applications requiring durable and protective coatings.
Propriétés
Numéro CAS |
185911-29-9 |
|---|---|
Formule moléculaire |
C6F13CH2CH2Si(OH)3 C8H7F13O3Si |
Poids moléculaire |
426.20 g/mol |
Nom IUPAC |
trihydroxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |
InChI |
InChI=1S/C8H7F13O3Si/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22-24H,1-2H2 |
Clé InChI |
UXYQQIJQHQGVRW-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si](O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)

![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)
![(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate](/img/structure/B12310260.png)

![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)


![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)

![N-(6-methylpyridazin-3(2H)-ylidene)-1-(1,7-dioxa-10-azaspiro[4.6]undecan-3-yl)methanamine](/img/structure/B12310294.png)
![rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis](/img/structure/B12310309.png)


